2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine is a chemical compound with the molecular formula C13H16Cl2N2 It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with 4-chlorobutylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Formation of hydroxyl or amino-substituted quinazoline derivatives.
Oxidation Reactions: Formation of quinazoline N-oxides.
Reduction Reactions: Formation of dihydroquinazoline derivatives.
Scientific Research Applications
2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine
- 2-Chloro-N-(4-chlorobutyl)-N-{4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}acetamide
Uniqueness
2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and development.
Properties
CAS No. |
84347-13-7 |
---|---|
Molecular Formula |
C13H15Cl2N3 |
Molecular Weight |
284.18 g/mol |
IUPAC Name |
2-chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C13H15Cl2N3/c1-18(9-5-4-8-14)12-10-6-2-3-7-11(10)16-13(15)17-12/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
QVPNHGKKQGQMLK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.